2-amino-1-(2,3-dichlorophenyl)ethan-1-ol is a substituted phenylethanolamine, a class of compounds widely used as intermediates in pharmaceutical synthesis. Its primary value is defined by the specific steric and electronic properties of the 2,3-dichloro substitution pattern on the phenyl ring. This specific arrangement is a key structural feature in certain central nervous system (CNS) active agents, making this isomer a critical precursor for targeted drug discovery and process chemistry where other isomers are unsuitable. [REFS-1, REFS-2]
Substitution of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol with other dichlorophenyl isomers, such as the 2,4- or 3,4-dichloro analogs, is unviable for its most relevant applications. The 2,3-dichloro motif is a validated pharmacophore required for the biological activity of the major antiepileptic drug Lamotrigine and related CNS targets. [1] In contrast, the 2,4-dichloro isomer is a known precursor for the imidazole antifungal agent Miconazole. [2] This strict structure-activity relationship means that positional isomers are not drop-in replacements, leading to completely different, non-bioisosteric final products. Procuring the incorrect isomer results in failure to synthesize the intended target molecule.
The 2,3-dichloro substitution pattern is a non-negotiable structural requirement for the blockbuster antiepileptic drug Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine). [1] This specific isomer configuration is critical for its mechanism of action. For research programs developing novel Lamotrigine analogs, derivatives, or other CNS agents requiring this specific phenyl substitution, starting with the correct 2,3-dichloro isomer is essential. Other isomers, such as 2,4- or 3,4-dichloro, do not provide the required structural motif for this therapeutic target class.
| Evidence Dimension | Required Structural Moiety for Target API |
| Target Compound Data | Provides the 2,3-dichlorophenyl core, essential for Lamotrigine and related CNS targets. |
| Comparator Or Baseline | Other dichlorophenyl isomers (2,4-, 2,5-, 3,4-, 3,5-) |
| Quantified Difference | Qualitatively distinct. The 2,3-isomer leads to the target pharmacophore; other isomers do not. |
| Conditions | Synthesis of 6-(2,3-dichlorophenyl)-1,2,4-triazine derivatives for pharmaceutical applications. |
This justifies the procurement of the 2,3-dichloro isomer specifically for research and development targeting a multi-billion dollar drug class, where isomeric purity is critical.
Procurement decisions between dichlorinated phenylethanolamine isomers are dictated by divergent, non-overlapping synthetic endpoints. While the 2,3-dichloro isomer is a precursor for CNS agents, the closely related 2-amino-1-(2,4-dichlorophenyl)ethan-1-ol is a documented key intermediate for synthesizing imidazole-based antifungal drugs such as Miconazole. [1] The selection between these two isomers is therefore a critical procurement decision determined entirely by the final product class (CNS vs. Antifungal), not by minor differences in reactivity or cost.
| Evidence Dimension | Downstream Therapeutic Product Class |
| Target Compound Data | Precursor for CNS agents (e.g., Lamotrigine analogs). |
| Comparator Or Baseline | 2-amino-1-(2,4-dichlorophenyl)ethan-1-ol: Precursor for antifungal agents (e.g., Miconazole). |
| Quantified Difference | Leads to mutually exclusive therapeutic categories. |
| Conditions | Multi-step synthesis of active pharmaceutical ingredients. |
This clarifies that the 2,3- and 2,4-isomers are not market substitutes, preventing costly procurement errors for chemists targeting a specific therapeutic outcome.
The target compound possesses a chiral center at the carbinol carbon, making it a valuable precursor for the synthesis of enantiopure active pharmaceutical ingredients. The general class of optically active (R)-2-amino-1-(dihalophenyl)ethanol derivatives, which includes the (R)-2-amino-1-(2,3-dichlorophenyl)ethanol enantiomer, is explicitly identified in patent literature as a key intermediate class. [1] Utilizing a stereochemically defined precursor like this is often more efficient than resolving a complex final product, enabling more direct and cost-effective routes to single-enantiomer drugs.
| Evidence Dimension | Utility in Asymmetric Synthesis |
| Target Compound Data | Can be used in its racemic form for resolution or as a resolved enantiomer for direct chiral synthesis. |
| Comparator Or Baseline | Achiral precursors or those lacking the amino-alcohol functionality. |
| Quantified Difference | Enables stereospecific routes, which are often required for modern pharmaceutical candidates. |
| Conditions | Synthesis of optically active pharmaceutical ingredients. |
For buyers in pharmaceutical R&D, this compound provides a direct entry point to chiral scaffolds, potentially saving significant time and resources in process development.
This compound is the logical starting point for research programs aiming to synthesize novel derivatives of 6-(2,3-dichlorophenyl)-1,2,4-triazines. Its structure contains the essential, validated 2,3-dichlorophenyl pharmacophore, making it ideal for creating libraries of new chemical entities for screening as anticonvulsant, mood-stabilizing, or other CNS-active drugs. [1]
As a chiral amino alcohol, this compound is well-suited for use in asymmetric synthesis. Researchers can use either the racemic form followed by resolution, or a pre-resolved enantiomer, as a key building block to construct complex, stereochemically defined drug candidates, where specific stereoisomers are known to have superior efficacy or safety profiles. [2]
The vicinal amino alcohol functionality allows for straightforward conversion into other structures, such as oxazolines or amino ketones. This makes the compound a versatile platform for chemists building a range of heterocyclic systems (e.g., oxadiazoles, imidazoles) where the specific electronic and steric influence of the 2,3-dichloro substitution is desired for modulating target binding or physicochemical properties.